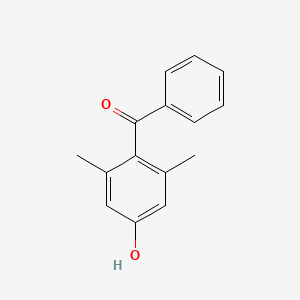
(4-Hydroxy-2,6-dimethylphenyl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Hydroxy-2,6-dimethylphenyl)(phenyl)methanone is an organic compound with the molecular formula C15H14O2 It is a benzophenone derivative, characterized by the presence of a hydroxy group and two methyl groups on one of the phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-2,6-dimethylphenyl)(phenyl)methanone typically involves the reaction of sodium iodide with 4-benzyloxy-2,6-dimethylbenzophenone in the presence of trimethylsilyl chloride in acetonitrile. This reaction is carried out in an autoclave at 130°C for 24 hours, yielding the desired product with a 60% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(4-Hydroxy-2,6-dimethylphenyl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-2,6-dimethylbenzoic acid.
Reduction: Formation of (4-hydroxy-2,6-dimethylphenyl)methanol.
Substitution: Formation of 4-chloro-2,6-dimethylphenyl)(phenyl)methanone or similar derivatives.
Aplicaciones Científicas De Investigación
(4-Hydroxy-2,6-dimethylphenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of (4-Hydroxy-2,6-dimethylphenyl)(phenyl)methanone involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells, potentially affecting cellular metabolism and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2-Hydroxy-4,6-dimethylphenyl)(phenyl)methanone: Similar structure but with the hydroxy group in a different position.
(4-Hydroxy-2,6-dimethylphenyl)(phenyl)methanone oxime: Contains an oxime group instead of a carbonyl group.
(4-Chloro-2,6-dimethylphenyl)(phenyl)methanone: Contains a chloro group instead of a hydroxy group.
Uniqueness
This compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Its hydroxy group enhances its reactivity and potential for hydrogen bonding, while the methyl groups provide steric hindrance, influencing its overall reactivity and stability.
Propiedades
Número CAS |
81375-01-1 |
|---|---|
Fórmula molecular |
C15H14O2 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
(4-hydroxy-2,6-dimethylphenyl)-phenylmethanone |
InChI |
InChI=1S/C15H14O2/c1-10-8-13(16)9-11(2)14(10)15(17)12-6-4-3-5-7-12/h3-9,16H,1-2H3 |
Clave InChI |
RZRVRBXMWQOUNM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C(=O)C2=CC=CC=C2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-N-[2-(methylamino)ethyl]oxetan-3-amine](/img/structure/B13530884.png)
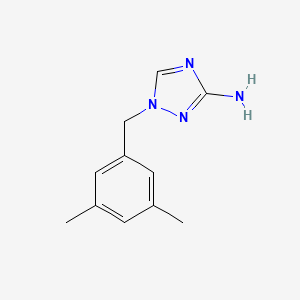
![rac-1-[(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carbonyl]piperidine](/img/structure/B13530895.png)
![1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol](/img/structure/B13530907.png)


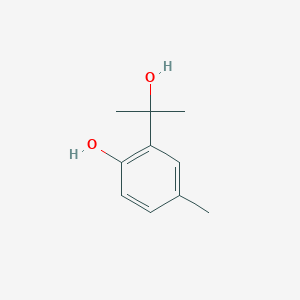
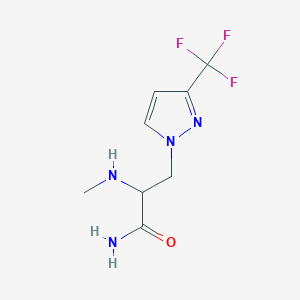
![2-Methyl-3-(1-methyl-1h-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13530929.png)
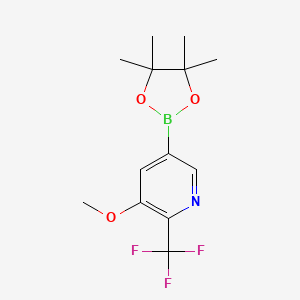
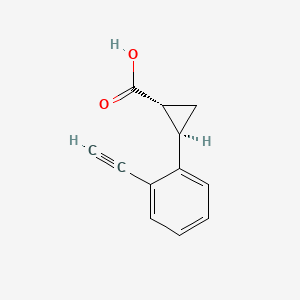
![[5-(Thiophen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13530954.png)

